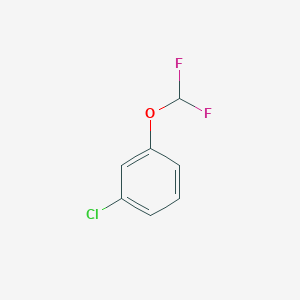
1-Chloro-3-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the 1 and 3 positions, respectively.
准备方法
The synthesis of 1-Chloro-3-(difluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. The reaction conditions must be carefully controlled to ensure the desired substitution pattern. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity .
化学反应分析
1-Chloro-3-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various products.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Chloro-3-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-Chloro-3-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are often studied to understand its effects at the molecular level .
相似化合物的比较
1-Chloro-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-Chloro-3-(trifluoromethoxy)benzene
- 1-Chloro-3-(difluoromethoxy)-2,4-difluorobenzene
- 1-Bromo-3-(difluoromethoxy)benzene
These compounds share similar structural features but differ in their chemical properties and reactivity.
生物活性
1-Chloro-3-(difluoromethoxy)benzene, with the molecular formula C₈H₇ClF₂O, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a chlorinated benzene ring substituted with a difluoromethoxy group. The presence of fluorine atoms enhances its electronic properties, contributing to its reactivity and stability in various chemical environments. Its molecular weight is approximately 192.59 g/mol, and it is characterized by unique interactions due to the difluoromethoxy substituent, which can influence binding affinities and reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group plays a crucial role in modulating its reactivity and binding to enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties, making it a candidate for further investigation in drug development.
Key Mechanisms
- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary research indicates effectiveness against various pathogens, positioning it as a potential antimicrobial agent.
- Nucleophilic Aromatic Substitution : The compound can undergo reactions typical for halogenated aromatics, which may lead to the formation of more complex biologically active derivatives.
Applications in Medicinal Chemistry
This compound is being explored for its potential applications in several areas:
- Drug Development : Its structural characteristics make it an interesting scaffold for designing new pharmaceuticals, particularly those targeting specific diseases.
- Agrochemicals : The compound's biological activity may also extend to agricultural applications, where it could be used in developing new herbicides or insecticides.
Comparative Studies
To better understand the biological activity of this compound, comparisons with similar compounds are essential. Below is a table summarizing key similarities and differences with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cl and -O-CF₂H groups | Enzyme inhibition, antimicrobial |
| 1-Chloro-3-(trifluoromethoxy)benzene | Cl and -O-CF₃ groups | Potential anti-inflammatory |
| 1-Bromo-3-(difluoromethoxy)benzene | Br and -O-CF₂H groups | Similar enzyme interactions |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental settings:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For instance, studies focusing on its interaction with glucose-6-phosphate dehydrogenase (G6PD) indicate that it could modulate pathways relevant to cancer metabolism.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of this compound have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.
- Pharmacological Profiling : A comprehensive pharmacological study assessed the compound's effects on various cell lines, revealing cytotoxic effects that warrant further exploration for therapeutic applications.
属性
IUPAC Name |
1-chloro-3-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNKRKFHRLJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













